3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-14-9-15(2)22(16(3)10-14)20-13-29-24(25-20)26-23(27)19-11-17-7-5-6-8-18(17)12-21(19)28-4/h5-13H,1-4H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPHGLHLBTUNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- IUPAC Name : 3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
- Molecular Formula : C24H22N2O2S
- CAS Number : 325978-54-9
The biological activity of 3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, thiazole derivatives have shown potential as inhibitors of cathepsin L, a cysteine protease implicated in tumor progression and metastasis.
- Cell Signaling Modulation : It can modulate cell signaling pathways that regulate apoptosis and cell proliferation. Research indicates that similar thiazole compounds can induce apoptosis in cancer cell lines by altering mitochondrial membrane potential and depleting glutathione levels .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazole derivatives similar to 3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide:
- In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, thiosemicarbazones related to this compound showed significant cytotoxicity against K562 cells with mechanisms linked to mitochondrial dysfunction .
- In Vivo Efficacy : Initial in vivo studies suggest that derivatives can delay tumor growth in animal models when administered at therapeutic doses .
Antimicrobial Activity
Research indicates that compounds featuring similar thiazole and naphthalene moieties possess antimicrobial properties:
- Bacterial Inhibition : Compounds analogous to 3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes .
Data Summary Table
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in K562 cells | |
| Antimicrobial | Effective against specific bacterial strains | |
| Enzyme Inhibition | Inhibits cathepsin L activity |
Case Studies
- Anticancer Activity Evaluation :
-
Antimicrobial Efficacy :
- Research focused on the antimicrobial properties of thiazole derivatives found that specific structural features enhance their activity against gram-positive and gram-negative bacteria. The study concluded that the presence of the naphthalene ring significantly contributes to the overall efficacy against microbial pathogens .
Scientific Research Applications
Biological Activities
Anticancer Properties
Research has indicated that compounds similar to 3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide exhibit significant anticancer properties. Molecular docking studies suggest that this compound interacts favorably with various anticancer drug targets, indicating its potential as a therapeutic agent against cancer cells .
Antibacterial Effects
The compound has also shown promising antibacterial activity. In vitro studies have demonstrated effectiveness against several Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for Staphylococcus aureus were reported as particularly low, indicating strong antibacterial potential . This suggests that the compound could be developed into a new class of antibiotics.
Potential Applications in Pharmaceuticals
Given its biological activities, this compound could play a role in drug development. The structural characteristics that allow for significant molecular interactions with biological targets make it suitable for further exploration as a lead compound in pharmaceutical research. Its derivatives might also be synthesized to enhance efficacy or reduce side effects associated with existing drugs .
Material Science Applications
In addition to biological applications, compounds like 3-methoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide can be utilized in material sciences. Their ability to stabilize polymers against UV degradation has been noted, making them candidates for use in photostabilizers for plastics and other materials .
Case Studies
Several studies have documented the synthesis and application of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Analogues
N-[4-(Chloromethyl)-1,3-Thiazol-2-yl]-N-(2,4,6-Trimethylphenyl)Acetamide
- Molecular Formula : C₁₆H₁₈ClN₃OS
- Key Differences : Replaces the naphthalene carboxamide with an acetamide group and introduces a chloromethyl substituent on the thiazole. This modification reduces aromatic surface area, likely decreasing π-π interactions but enhancing electrophilicity for covalent binding .
N-[4-(2-Naphthyl)-1,3-Thiazol-2-yl]-N'-Phenylurea Molecular Formula: C₂₀H₁₆N₄OS Key Differences: Substitutes the carboxamide with a urea group and replaces the mesityl with a 2-naphthyl group.
Heterocyclic Variations
3-Methoxy-N-[4-(2-Oxo-2H-1-Benzopyran-3-yl)-1,3-Thiazol-2-yl]Naphthalene-2-Carboxamide Molecular Formula: C₂₄H₁₆N₂O₄S Key Differences: The mesityl group is replaced with a benzopyran-2-one moiety. The molecular weight increases to 428.47 g/mol, which may affect bioavailability .
N-[5-(2-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]-2,4-Dimethyl-Benzamide Molecular Formula: C₁₉H₁₇N₃O₃ Key Differences: Replaces the thiazole with an oxadiazole ring and substitutes the mesityl with a 2-methoxyphenyl group.
Functional Group Modifications
3-Methoxy-N-[(E)-Pyridin-3-ylmethylideneamino]Naphthalene-2-Carboxamide Molecular Formula: C₁₉H₁₅N₃O₂ Key Differences: The thiazole and mesityl groups are replaced with a Schiff base (imine) linked to pyridine. This introduces a planar, conjugated system but reduces steric bulk, possibly altering membrane permeability .
Structural and Functional Comparison Table
Research Implications
- Mesityl vs. Aromatic Substitutents : The mesityl group in the target compound improves steric shielding and metabolic stability compared to smaller aryl groups (e.g., 2-methoxyphenyl in ).
- Thiazole vs. Oxadiazole : Thiazoles offer sulfur-mediated hydrophobic interactions, whereas oxadiazoles may enhance solubility due to their polarity .
- Carboxamide vs. Urea : Carboxamides are less polar than ureas but more stable under physiological conditions, suggesting a trade-off between solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
